![molecular formula C20H26N2O B5763457 1-(2,3-dimethylphenyl)-4-(3-methoxybenzyl)piperazine](/img/structure/B5763457.png)
1-(2,3-dimethylphenyl)-4-(3-methoxybenzyl)piperazine
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Overview
Description
1-(2,3-dimethylphenyl)-4-(3-methoxybenzyl)piperazine, also known as DMMP, is a chemical compound that belongs to the piperazine family. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMMP is a potent agonist of the serotonin receptor 5-HT1A, which makes it an important tool in the study of the central nervous system.
Mechanism of Action
1-(2,3-dimethylphenyl)-4-(3-methoxybenzyl)piperazine is a potent agonist of the serotonin receptor 5-HT1A. This receptor is involved in the regulation of mood, anxiety, and stress. By activating this receptor, 1-(2,3-dimethylphenyl)-4-(3-methoxybenzyl)piperazine can modulate the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
1-(2,3-dimethylphenyl)-4-(3-methoxybenzyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain, which can lead to changes in mood and behavior. 1-(2,3-dimethylphenyl)-4-(3-methoxybenzyl)piperazine has also been shown to increase the levels of the stress hormone cortisol, which can have both positive and negative effects on the body.
Advantages and Limitations for Lab Experiments
1-(2,3-dimethylphenyl)-4-(3-methoxybenzyl)piperazine has several advantages as a tool in scientific research. It is a potent agonist of the serotonin receptor 5-HT1A, which makes it an important tool in the study of the central nervous system. 1-(2,3-dimethylphenyl)-4-(3-methoxybenzyl)piperazine is also relatively easy to synthesize, which makes it readily available for use in laboratory experiments.
However, there are also some limitations to the use of 1-(2,3-dimethylphenyl)-4-(3-methoxybenzyl)piperazine in laboratory experiments. It is a synthetic compound, which means that its effects may not be representative of those of naturally occurring compounds. 1-(2,3-dimethylphenyl)-4-(3-methoxybenzyl)piperazine is also relatively potent, which means that it may have non-specific effects on other receptors in the brain.
Future Directions
There are several future directions for the study of 1-(2,3-dimethylphenyl)-4-(3-methoxybenzyl)piperazine. One area of research is the development of new compounds that are more selective for the serotonin receptor 5-HT1A. Another area of research is the study of the long-term effects of 1-(2,3-dimethylphenyl)-4-(3-methoxybenzyl)piperazine on the brain and behavior. Finally, 1-(2,3-dimethylphenyl)-4-(3-methoxybenzyl)piperazine could be used as a tool in the development of new treatments for mood and anxiety disorders.
Synthesis Methods
1-(2,3-dimethylphenyl)-4-(3-methoxybenzyl)piperazine can be synthesized through a multi-step process using commercially available starting materials. The synthesis involves the reaction of 2,3-dimethylphenylamine with 3-methoxybenzyl chloride in the presence of a base to form the intermediate 1-(2,3-dimethylphenyl)-4-(3-methoxybenzyl)piperidin-4-ol. This intermediate is then converted to 1-(2,3-dimethylphenyl)-4-(3-methoxybenzyl)piperazine through a series of reactions that involve the use of reducing agents and acid catalysts.
Scientific Research Applications
1-(2,3-dimethylphenyl)-4-(3-methoxybenzyl)piperazine has been extensively studied for its potential applications in scientific research. It has been used as a tool in the study of the central nervous system, particularly in the areas of anxiety, depression, and schizophrenia. 1-(2,3-dimethylphenyl)-4-(3-methoxybenzyl)piperazine has also been used to study the role of serotonin receptors in the regulation of mood and behavior.
properties
IUPAC Name |
1-(2,3-dimethylphenyl)-4-[(3-methoxyphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-16-6-4-9-20(17(16)2)22-12-10-21(11-13-22)15-18-7-5-8-19(14-18)23-3/h4-9,14H,10-13,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMOXXJKLDSGLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3=CC(=CC=C3)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethylphenyl)-4-(3-methoxybenzyl)piperazine |
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